![molecular formula C20H34O2 B12318355 1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol est un composé organique complexe doté d'une structure spiro unique. Ce composé se caractérise par son arrangement complexe d'atomes de carbone et de groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol implique généralement plusieurs étapes, notamment la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température, de la pression et du pH pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des procédés en continu pour optimiser l'efficacité et la capacité de production. L'utilisation de catalyseurs et de systèmes automatisés peut encore améliorer le processus de production, garantissant une qualité et une production constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant souvent à la formation de cétones ou d'aldéhydes.
Réduction : L'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation d'alcools ou d'hydrocarbures.
Substitution : Remplacement d'un groupe fonctionnel par un autre, impliquant généralement des halogènes ou d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles comme les halogénures. Les conditions réactionnelles varient en fonction de la transformation souhaitée mais impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution conduisent généralement à la formation de nouveaux dérivés fonctionnalisés du composé d'origine.
Applications de la recherche scientifique
Le 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes et comme composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol exerce ses effets implique des interactions avec des cibles et des voies moléculaires spécifiques. Ces interactions peuvent inclure la liaison à des enzymes ou des récepteurs, la modification des voies de signalisation cellulaire et la modulation de l'expression des gènes. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1’,5’-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6’-cyclohexane]-1’,2’-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclosativene : Un composé structurellement lié présentant des caractéristiques spiro et indène similaires.
Cycloisosativene : Un autre composé apparenté avec de légères variations dans les groupes fonctionnels et la stéréochimie.
Unicité
Le 1,5'-diméthyl-7-méthylidène-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indène-3,6'-cyclohexane]-1',2'-diol se distingue par sa combinaison unique de groupes fonctionnels et de structure spiro, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol |
InChI |
InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3 |
Clé InChI |
LLMSCRZKAZKYED-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



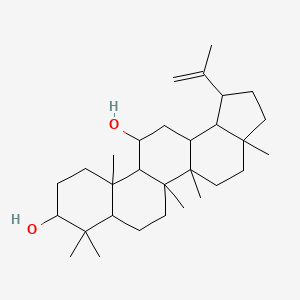
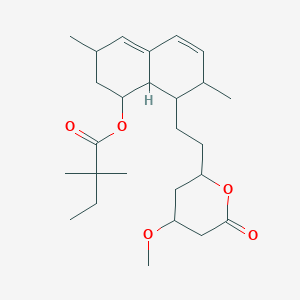
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
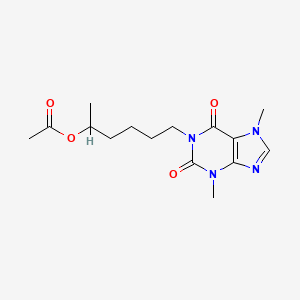
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)
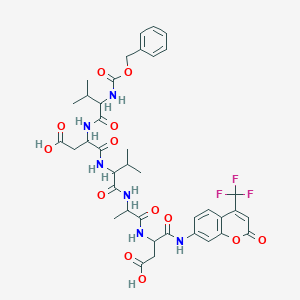

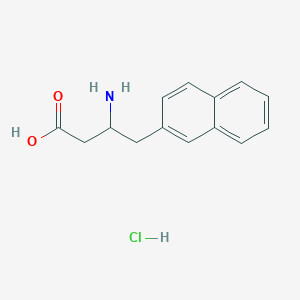
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)


